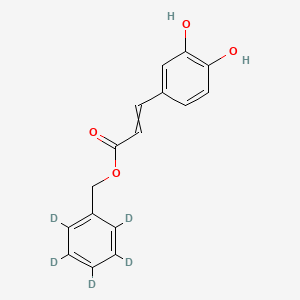
Caffeic Acid Benzyl Ester-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeic Acid Benzyl Ester-d5: is a deuterated analog of caffeic acid benzyl ester, a natural phenolic compound found in various plants. This compound has gained significant attention due to its potential therapeutic and industrial applications. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caffeic Acid Benzyl Ester-d5 can be synthesized through a one-pot process involving the reaction of 3,4-dihydroxybenzaldehyde with Meldrum’s acid to form malonic acid mono-esters. These esters then react with deuterated benzyl alcohol to afford the desired ester in good yield .
Industrial Production Methods: The industrial production of this compound involves the large-scale preparation of raw materials and the optimization of reaction conditions to ensure high yield and purity. This process typically includes the use of deuterated solvents and reagents to maintain the deuterium labeling throughout the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Caffeic Acid Benzyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced esters and alcohols.
Substitution: Formation of substituted esters and ethers.
Aplicaciones Científicas De Investigación
Caffeic Acid Benzyl Ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of phenolic compounds.
Biology: Employed in metabolic studies to trace the pathways of caffeic acid derivatives in biological systems.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties
Industry: Utilized in the development of new materials and products with enhanced stability and performance due to the presence of deuterium.
Mecanismo De Acción
The mechanism of action of Caffeic Acid Benzyl Ester-d5 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . Additionally, it can modulate the activity of enzymes involved in oxidative stress and cellular metabolism, thereby exerting its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar biological activities.
Caffeic Acid Methyl Ester: A methyl ester derivative with comparable antioxidant properties.
Caffeic Acid Ethyl Ester: An ethyl ester derivative known for its anti-inflammatory effects.
Uniqueness: Caffeic Acid Benzyl Ester-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
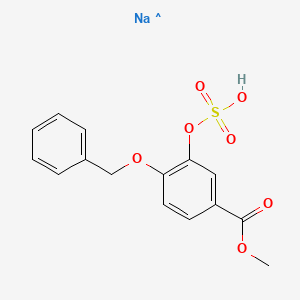

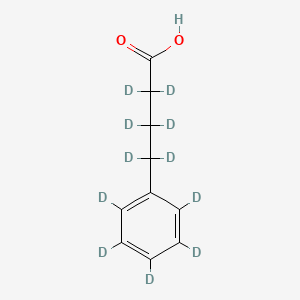
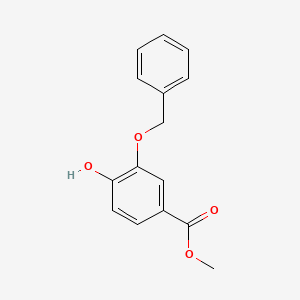


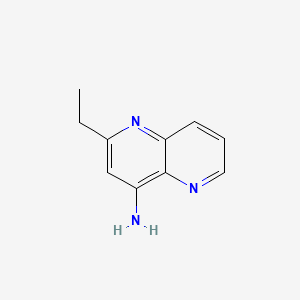
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

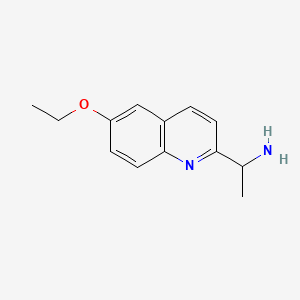
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
